2-nonylsulfanyl-N-[(3S)-2-oxooxolan-3-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nonylsulfanyl-N-[(3S)-2-oxooxolan-3-yl]acetamide is an organic compound with the molecular formula C15H27NO3S It is characterized by the presence of a nonylsulfanyl group attached to an acetamide moiety, which is further connected to a 2-oxooxolan-3-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-nonylsulfanyl-N-[(3S)-2-oxooxolan-3-yl]acetamide typically involves the following steps:
Formation of the Nonylsulfanyl Group: This can be achieved by reacting nonanethiol with an appropriate halogenated precursor under basic conditions.
Acetamide Formation: The nonylsulfanyl intermediate is then reacted with an acetamide derivative, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Cyclization to Form the Oxolan Ring: The final step involves the cyclization of the intermediate to form the 2-oxooxolan-3-yl group, which can be achieved under acidic or basic conditions depending on the specific reagents used.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Nonylsulfanyl-N-[(3S)-2-oxooxolan-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the oxolan ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nonylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-nonylsulfanyl-N-[(3S)-2-oxooxolan-3-yl]acetamide involves its interaction with specific molecular targets. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The oxolan ring may also play a role in binding to specific receptors or enzymes, modulating their function. The exact pathways and targets would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Nonylsulfonyl)-N-[(3S)-2-oxotetrahydro-3-furanyl]acetamide: Similar structure but with a sulfonyl group instead of a sulfanyl group.
2-Heptylsulfanyl-N-[(3S)-2-oxooxolan-3-yl]acetamide: Similar structure but with a heptylsulfanyl group instead of a nonylsulfanyl group.
Uniqueness
2-Nonylsulfanyl-N-[(3S)-2-oxooxolan-3-yl]acetamide is unique due to the presence of the nonylsulfanyl group, which imparts specific chemical and physical properties. This makes it distinct from similar compounds and potentially useful in applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
252726-06-0 |
---|---|
Molekularformel |
C15H27NO3S |
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
2-nonylsulfanyl-N-[(3S)-2-oxooxolan-3-yl]acetamide |
InChI |
InChI=1S/C15H27NO3S/c1-2-3-4-5-6-7-8-11-20-12-14(17)16-13-9-10-19-15(13)18/h13H,2-12H2,1H3,(H,16,17)/t13-/m0/s1 |
InChI-Schlüssel |
BBFNPHOSVOHFJR-ZDUSSCGKSA-N |
Isomerische SMILES |
CCCCCCCCCSCC(=O)N[C@H]1CCOC1=O |
Kanonische SMILES |
CCCCCCCCCSCC(=O)NC1CCOC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.